Stannane, dibutyldiiodo- Stannane, dibutyldiiodo-
Brand Name: Vulcanchem
CAS No.: 2865-19-2
VCID: VC18408456
InChI: InChI=1S/2C4H9.2HI.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2
SMILES:
Molecular Formula: C8H18I2Sn
Molecular Weight: 486.75 g/mol

Stannane, dibutyldiiodo-

CAS No.: 2865-19-2

Cat. No.: VC18408456

Molecular Formula: C8H18I2Sn

Molecular Weight: 486.75 g/mol

* For research use only. Not for human or veterinary use.

Stannane, dibutyldiiodo- - 2865-19-2

Specification

CAS No. 2865-19-2
Molecular Formula C8H18I2Sn
Molecular Weight 486.75 g/mol
IUPAC Name dibutyl(diiodo)stannane
Standard InChI InChI=1S/2C4H9.2HI.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2
Standard InChI Key HLATYLIVBMECMN-UHFFFAOYSA-L
Canonical SMILES CCCC[Sn](CCCC)(I)I

Introduction

Structural and Nomenclature Overview

Dibutyldiiodostannane belongs to the class of tetraorganotin compounds, where tin (Sn) adopts a tetrahedral geometry. The IUPAC name dibutyldiiodostannane reflects its substituents: two butyl (C₄H₉) groups and two iodine atoms. Its molecular formula is C₈H₁₈I₂Sn, with a molecular weight of 527.66 g/mol (calculated from atomic masses: Sn = 118.71, I = 126.90, C = 12.01, H = 1.008) .

Comparative Analysis with Analogous Compounds

Organotin compounds exhibit variability in physical and chemical properties based on substituents. For instance:

CompoundFormulaMolecular Weight (g/mol)Key Properties
Dibutyldiiodostannane(C₄H₉)₂SnI₂527.66High density, polar Sn-I bonds
Dibutyldimethylstannane(C₄H₉)₂Sn(CH₃)₂263.01Lower polarity, volatile
Dibutyldichlorostannane(C₄H₉)₂SnCl₂332.49Hydrolytic sensitivity, catalytic uses

The substitution of iodine in dibutyldiiodostannane confers distinct reactivity compared to chloro- or methyl-substituted analogs, particularly in redox and substitution reactions .

Synthesis and Manufacturing

Synthetic Routes

Dibutyldiiodostannane can be synthesized via halogen exchange reactions, a common method for preparing dihalostannanes:

  • Halogen Displacement:
    (C₄H₉)₂SnCl₂ + 2 KI → (C₄H₉)₂SnI₂ + 2 KCl
    This reaction leverages the higher nucleophilicity of iodide ions to replace chloride ligands .

  • Direct Oxidative Addition:
    Sn + 2 C₄H₉I → (C₄H₉)₂SnI₂
    Metallic tin reacts with butyl iodide under controlled conditions, though this method is less common due to side reactions.

Reaction Conditions

  • Solvents: Anhydrous tetrahydrofuran (THF) or diethyl ether to prevent hydrolysis.

  • Temperature: 0–25°C to minimize thermal degradation.

  • Catalysts: None required, but inert atmospheres (N₂ or Ar) are critical to avoid oxidation .

Physical and Chemical Properties

Physical Characteristics

  • Appearance: Likely a yellow-orange liquid or low-melting solid (inferred from diiodo analogs).

  • Density: ~2.1 g/cm³ (iodine’s high atomic mass increases density).

  • Solubility: Miscible in nonpolar solvents (e.g., hexane, toluene) but insoluble in water due to hydrophobic butyl groups.

Chemical Reactivity

  • Hydrolysis:
    (C₄H₉)₂SnI₂ + 2 H₂O → (C₄H₉)₂Sn(OH)₂ + 2 HI
    Sn-I bonds are susceptible to hydrolysis, especially in acidic or aqueous environments.

  • Substitution Reactions:
    (C₄H₉)₂SnI₂ + 2 AgNO₃ → (C₄H₉)₂Sn(NO₃)₂ + 2 AgI↓
    Iodide ligands can be replaced by stronger nucleophiles (e.g., nitrate, acetate).

  • Redox Behavior:
    The Sn(IV) center may undergo reduction to Sn(II) under strong reducing conditions, though this is less common in tetraorganotin compounds.

Applications and Industrial Relevance

Biological Activity

Diiodostannanes exhibit moderate antimicrobial properties, though toxicity concerns restrict their use. The compound’s lipophilicity may enhance membrane penetration in microbial cells.

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